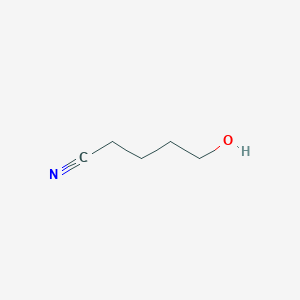

5-Hydroxypentanenitrile

説明

Significance and Research Context of Hydroxynitriles as Synthetic Intermediates

Hydroxynitriles, as a class of compounds, are of considerable importance as intermediates in organic synthesis. sparkl.meorganic-chemistry.org Their value stems from the presence of two reactive functional groups, the hydroxyl and the nitrile, which can be transformed into a wide array of other functionalities. This versatility allows them to serve as precursors for various valuable organic molecules. sparkl.me

Key applications of hydroxynitriles as synthetic intermediates include:

Pharmaceuticals: They are crucial precursors in the synthesis of various active pharmaceutical ingredients (APIs). For instance, novel synthetic routes utilizing hydroxynitrile lyase have been developed for drugs like Cenobamate, Clopidogrel, and Mirabegron. acs.org

Agrochemicals: Hydroxynitriles are used in the production of pesticides and herbicides. sparkl.me

Amino Acids: The hydrolysis of the nitrile group can lead to carboxylic acids, and subsequent modifications can yield amino acids, which are fundamental to biological chemistry. sparkl.me

Bioactive Compounds: β-Hydroxynitriles, a subset of hydroxynitriles, are essential intermediates for a range of bioactive compounds and clinical drugs. arabjchem.org

The strategic placement of the hydroxyl and nitrile groups allows chemists to design efficient synthetic pathways, making hydroxynitriles a cornerstone in the construction of complex molecular architectures. sparkl.me

Historical Perspective on the Synthesis and Academic Utility of 5-Hydroxypentanenitrile

The synthesis of this compound has been approached through various methods, reflecting its utility in academic research as a model substrate and a building block for more complex molecules.

One notable method involves the oxidative conversion of primary amines . In a study demonstrating the selective oxidation of amino alcohols, 5-amino-1-pentanol (B144490) was successfully converted to this compound in a 37% yield using a combination of o-Iodoxybenzoic acid (IBX) and iodine in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de This method highlighted the ability to selectively oxidize the amino group to a nitrile while leaving the primary hydroxyl group intact. thieme-connect.de

Another significant synthetic route is the reaction of haloalkyl amides . Research has shown that 5-bromopentanamide (B3270386) can be converted to this compound in a high yield of 86% when catalyzed by phenylboronic acid. researchgate.netnih.gov This reaction proceeds through a sequential dehydration and hydrolysis mechanism. Similarly, other haloalkyl amides have been used to produce the corresponding hydroxynitriles, demonstrating the versatility of this approach. researchgate.netnih.gov

Furthermore, this compound and its derivatives have been synthesized from chiral lactams . These methods provide access to enantiopure acyclic building blocks, which are crucial in the total synthesis of natural products. researchgate.netub.edubohrium.comub.edu For example, O-protected 4,4-disubstituted 5-hydroxypentanenitriles have been generated from phenylglycinol-derived oxazolopiperidone lactams. researchgate.netub.edu

A Swern oxidation of 4-cyanobutan-1-ol has also been employed to produce the intermediate aldehyde, which is then used in subsequent steps, indicating another pathway to access the this compound scaffold. beilstein-journals.org These diverse synthetic strategies underscore the academic interest in this compound as a target for methodological development and as a precursor in synthetic campaigns. researchgate.netresearchgate.netresearchgate.net

Table 2: Selected Synthetic Routes to this compound

| Starting Material | Reagents/Catalyst | Yield | Reference |

|---|---|---|---|

| 5-amino-1-pentanol | o-Iodoxybenzoic acid (IBX), Iodine, DMSO | 37% | thieme-connect.de |

| 5-bromopentanamide | Phenylboronic acid, K₃PO₄ | 86% | researchgate.netnih.gov |

| Phenylglycinol-derived lactams | Multi-step synthesis (e.g., LiNH₂BH₃) | - | researchgate.netub.edu |

Structural Features and Reactivity Principles of this compound Relevant to Research Applications

The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the nitrile group, separated by a flexible four-carbon chain. This structure allows for a wide range of chemical transformations.

Reactivity of the Nitrile Group: The carbon-nitrogen triple bond in the nitrile group is strongly polarized, making the carbon atom electrophilic. openstax.orglibretexts.org This allows it to react with various nucleophiles. Key reactions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-hydroxypentanoic acid), often proceeding through an amide intermediate. openstax.orgyoutube.com

Reduction: The nitrile can be reduced to a primary amine (6-amino-1-pentanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This reaction typically involves two successive additions of a hydride nucleophile. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis yields a ketone. openstax.orglibretexts.org

Reactivity of the Hydroxyl Group: The primary hydroxyl group behaves as a typical alcohol and can undergo various transformations:

Oxidation: It can be oxidized to an aldehyde (5-oxopentanenitrile) or further to a carboxylic acid, depending on the oxidizing agent used.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively. This allows for the introduction of protecting groups or other functionalities.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently be displaced by a nucleophile to introduce other atoms, such as halogens (e.g., forming 5-chlorovaleronitrile). chemsrc.com

The presence of both functional groups on the same molecule allows for intramolecular reactions to form cyclic structures, such as lactones or lactams, under appropriate conditions. The separation of the two groups by a flexible alkyl chain is a key structural feature that influences the feasibility and outcome of such cyclization reactions. This bifunctionality makes this compound a highly adaptable intermediate in the synthesis of a diverse range of target molecules, including pharmaceuticals and other specialty chemicals. lookchem.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen cyanide (HCN) |

| Amino Acids |

| (R)-methyl-2-chloro mandelate |

| Cenobamate (Xcopri) |

| Clopidogrel (Plavix) |

| Mirabegron (Myrbetriq) |

| β-hydroxynitriles |

| Acetone cyanohydrin |

| 5-amino-1-pentanol |

| 6-amino-1-hexanol (B32743) |

| 6-hydroxyhexanenitrile |

| 5-bromopentanamide |

| 4-bromobutanamide |

| 3-bromopropanamide |

| Acrylamide |

| 5-bromohexanamide |

| 5-chlorohexanamide |

| Phenylboronic acid |

| Triphenylboroxine |

| o-Iodoxybenzoic acid (IBX) |

| Iodine |

| 5-aminopentanols |

| O-protected 5-hydroxypentanenitriles |

| 4-cyanobutan-1-ol |

| Lithium aluminum hydride (LiAlH₄) |

| Grignard reagents |

| Carboxylic acids |

| Amines |

| Ketones |

| Amides |

| 5-Chlorovaleronitrile |

| 5-oxopentanenitrile (B3051398) |

| 5-Bromovaleric acid |

| 4-cyanobutyl acetate (B1210297) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCJLIJIOFOWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-16-9 | |

| Record name | 5-hydroxypentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxypentanenitrile and Its Chiral Derivatives

Reductive Strategies for 5-Hydroxypentanenitrile Synthesis

Reductive methodologies are paramount in the synthesis of this compound, offering pathways from various precursors. These strategies can be broadly categorized into chemical and enzymatic reductions, each with distinct advantages in terms of selectivity and reaction conditions.

The reductive cleavage of lactam rings presents a viable route to this compound and its derivatives. This approach typically involves the use of powerful hydride-donating reagents that can effectively open the cyclic amide structure.

The reduction of a β-lactam cyanohydrin precursor with strong hydride reagents like lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄) is a plausible, though not extensively documented, method for the synthesis of this compound. The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the lactam. libretexts.orgmasterorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate. Subsequent ring opening and further reduction of any intermediate aldehyde or imine functionalities would ultimately yield the desired this compound.

LiAlH₄ is a significantly more potent reducing agent than LiBH₄ and is capable of reducing a wide range of functional groups, including amides and nitriles. masterorganicchemistry.comleah4sci.com The reduction of a lactam to an amino alcohol is a well-established transformation. In the context of a β-lactam cyanohydrin, the cyano group would also be susceptible to reduction to a primary amine by LiAlH₄. libretexts.org Therefore, careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, would be crucial to selectively reduce the lactam carbonyl while preserving the nitrile functionality.

| Hydride Reagent | Relative Reactivity | Functional Groups Reduced |

| LiBH₄ | Moderate | Aldehydes, Ketones, Esters |

| LiAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |

This table provides a general overview of the reactivity of the specified hydride reagents.

A more specific and documented approach involves the reductive opening of oxazolopiperidone lactams using lithium aminoborohydride (LiNH₂BH₃). While the direct synthesis of this compound via this method is not explicitly detailed in the available literature, a closely related transformation highlights its potential. The reductive cleavage of (R)-phenylglycinol-derived oxazolopiperidone lactams with LiNH₂BH₃ has been successfully employed in the synthesis of enantiopure 5-amino-1-pentanols. This process involves the simultaneous reductive opening of both the oxazolidine (B1195125) and the lactam rings.

This methodology underscores the capability of LiNH₂BH₃ to effect the desired ring cleavage of a piperidone (a six-membered lactam) derivative. By analogy, a suitably substituted oxazolopiperidone lactam bearing a cyano group at the appropriate position could potentially serve as a precursor to this compound under similar reductive conditions. The reaction proceeds via a mechanism that leverages the enhanced reactivity of the aminoborohydride reagent.

Achieving stereocontrol in the synthesis of chiral this compound through the reductive opening of lactams is a critical aspect. The stereochemical outcome of such reactions is influenced by several factors, including the inherent chirality of the starting lactam, the nature of the reducing agent, and the reaction conditions.

In the case of reducing a chiral lactam precursor, the stereochemistry of the resulting acyclic product is often dictated by the stereocenters present in the starting material. The reduction of a chiral β-lactam, for instance, can proceed with retention of configuration at the existing stereocenters, provided the reaction mechanism does not involve their cleavage. The stereocontrolled synthesis of β-lactams themselves is a well-established field, often relying on methods like the Staudinger reaction between a ketene (B1206846) and an imine. nih.gov

For the synthesis of enantiomerically enriched this compound, one could envision starting from an enantiopure lactam precursor. The hydride attack would then occur on a diastereotopic face of the carbonyl group, potentially leading to a diastereoselective synthesis of the intermediate amino alcohol, which would then be further transformed into the target molecule. The choice of substituents on the lactam ring can play a crucial role in directing the approach of the hydride reagent, thereby influencing the stereochemical outcome.

Enzymatic methods offer a powerful alternative to traditional chemical reductions, often providing exceptional levels of stereoselectivity under mild reaction conditions. Ketoreductases, in particular, have emerged as highly valuable biocatalysts for the synthesis of chiral alcohols.

The stereoselective synthesis of hydroxynitriles can be efficiently achieved through the enzymatic reduction of the corresponding keto-nitriles using ketoreductases (KREDs). nih.govresearchgate.net These enzymes, which belong to the class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.

The synthesis of chiral this compound would involve the reduction of 5-oxopentanenitrile (B3051398). A wide variety of KREDs are commercially available or can be obtained from microbial sources, and they often exhibit broad substrate specificity, accepting a range of ketone substrates. nih.govelsevier.com The key advantage of this biocatalytic approach is the ability to produce either the (R) or (S) enantiomer of the desired hydroxynitrile with high enantiomeric excess (ee) by selecting a ketoreductase with the appropriate stereopreference. nih.gov

The general process for a ketoreductase-mediated synthesis is as follows:

Enzyme Selection: A suitable ketoreductase with high activity and selectivity towards 5-oxopentanenitrile is identified through screening.

Reaction Setup: The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to improve the solubility of the substrate.

Cofactor Regeneration: Since the nicotinamide (B372718) cofactor (NAD(P)H) is expensive, an in-situ cofactor regeneration system is usually employed. A common method is to use a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (e.g., alcohol dehydrogenase) or a glucose/glucose dehydrogenase system.

Product Isolation: After the reaction is complete, the product is extracted from the aqueous medium and purified.

| Enzyme Class | Reaction Type | Key Advantage |

| Ketoreductase (KRED) | Asymmetric reduction of ketones | High enantioselectivity for producing chiral alcohols |

This table highlights the primary application of ketoreductases in the synthesis of chiral hydroxynitriles.

While a specific example detailing the ketoreductase-mediated synthesis of this compound is not prevalent in the reviewed literature, the successful application of this methodology to other keto-nitriles strongly supports its feasibility. For instance, the chemoenzymatic synthesis of D-pantothenic acid utilizes a ketoreductase for the stereoselective reduction of ethyl 2′-ketopantothenate. rsc.org This demonstrates the capability of KREDs to act on substrates containing other functional groups in addition to the ketone.

Enzymatic Reduction Methodologies

Biocatalytic Approaches for Enantiopure this compound Production

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods for the synthesis of chiral molecules like this compound. Enzymes offer high selectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical synthesis. While specific enzymatic routes to enantiopure this compound are not extensively documented in publicly available literature, the application of well-established enzyme classes such as lipases and hydroxynitrile lyases can be extrapolated for this purpose.

Lipases are widely used for the kinetic resolution of racemic alcohols and their esters. In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer would be selectively acylated or deacylated, allowing for the separation of the two enantiomers. For instance, a racemic mixture of this compound could be subjected to acylation using a lipase (B570770) like Candida antarctica lipase B (CALB) in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form the corresponding ester, leaving the other enantiomer (e.g., the (S)-enantiomer) as the unreacted alcohol. Subsequent separation of the ester and the unreacted alcohol would yield both enantiomers in high enantiomeric purity.

Hydroxynitrile lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse reaction. While the direct synthesis of this compound would require a C5 ω-hydroxy aldehyde as a substrate, which may not be readily available, HNLs could be employed in the resolution of a racemic cyanohydrin.

Although direct biocatalytic routes to enantiopure this compound are a developing area of research, the existing knowledge on enzymatic resolutions provides a strong foundation for future investigations into scalable and efficient biocatalytic production methods.

Oxidative Approaches to this compound

Oxidative transformations provide a direct route to hydroxynitriles from readily available starting materials such as amino alcohols. These methods often employ specific oxidizing agents that can selectively target the amino group while leaving the hydroxyl functionality intact.

Conversion of Amino Alcohols to Hydroxynitriles

A key strategy for the synthesis of this compound involves the selective oxidation of the primary amino group of 6-amino-1-hexanol (B32743). This transformation requires reagents that are chemoselective for the amine oxidation over alcohol oxidation.

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have emerged as powerful and mild oxidizing agents in organic synthesis. The combination of IBX and molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the efficient conversion of various primary amines into the corresponding nitriles. thieme-connect.de A significant advantage of this system is its ability to selectively oxidize an amino group in the presence of a primary hydroxyl group within the same molecule. thieme-connect.de

This method can be directly applied to the synthesis of this compound from 6-amino-1-hexanol. The reaction proceeds under relatively mild conditions (e.g., 65 °C), and the desired hydroxynitrile can be obtained in good yield. thieme-connect.de The IBX/I₂ system offers an alternative to metal-based oxidants and is characterized by the use of a thermally stable reagent and inexpensive molecular iodine. thieme-connect.de

| Substrate | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 6-amino-1-hexanol | This compound | IBX, I₂ | DMSO | 65 | Good |

This is a representative example based on the reported methodology.

Another approach for the conversion of primary amines to nitriles involves the use of molecular iodine in the presence of aqueous ammonia (B1221849). This system provides a simple and efficient method for this transformation. While this method has been demonstrated for a variety of amines, its application to amino alcohols like 6-amino-1-hexanol to produce this compound is a feasible extension. The reaction mechanism is believed to involve the in situ formation of nitrogen triiodide (NI₃), which acts as the oxidizing agent.

The use of aqueous ammonia as the nitrogen source and iodine as the oxidant presents an economical and straightforward procedure. The reaction conditions are typically mild, and the work-up is generally simple.

Oxygen Transfer Reactions from Haloalkyl Amides Catalyzed by Phenylboronic Acid

A novel approach to the synthesis of hydroxyalkyl nitriles involves an oxygen transfer reaction from haloalkyl amides, catalyzed by phenylboronic acid. researchgate.netnih.gov This method proceeds through the sequential dehydration and hydrolysis of the haloalkyl amide. researchgate.net While this methodology has been demonstrated for specific substrates, its adaptability for the synthesis of this compound would depend on the availability of a suitable starting haloalkyl amide. This reaction showcases an interesting and unconventional route to hydroxynitriles. researchgate.net

Cross-Coupling and Ring-Opening Strategies

Alternative synthetic routes to this compound involve carbon-carbon bond formation through cross-coupling reactions or the cleavage of cyclic precursors.

A plausible and efficient strategy for the synthesis of this compound is through the ring-opening of a suitable cyclic ether, such as tetrahydrofurfuryl alcohol or its derivatives, with a cyanide source. Tetrahydrofuran and its derivatives are common five-membered cyclic ethers. Nucleophilic attack by a cyanide anion at one of the ring carbons, facilitated by a Lewis acid or other activating agents, would lead to the cleavage of the C-O bond and the formation of a linear chain with a terminal nitrile group and a hydroxyl group.

For instance, the reaction of a protected tetrahydrofurfuryl alcohol derivative with a cyanide salt in the presence of a Lewis acid could yield, after deprotection, this compound. This approach offers the advantage of utilizing readily available cyclic starting materials.

| Starting Material | Reagents | Product |

| Tetrahydrofurfuryl derivative | Cyanide source, Lewis acid | This compound |

This represents a general synthetic strategy.

Manganese-Catalyzed Cross-Coupling of Allylic Alcohols and Nitriles

A modern and environmentally friendly approach to synthesizing δ-hydroxynitriles, including structures related to this compound, involves the cross-coupling of allylic alcohols and nitriles catalyzed by earth-abundant manganese. youtube.comchemscene.com This method operates through a redox-neutral "borrowing hydrogen" mechanism, which is characterized by high atom economy as it generates water as the primary byproduct. nih.gov

The reaction is typically catalyzed by a pincer manganese(I) complex. The mechanism commences with the manganese catalyst dehydrogenating the allylic alcohol to form an α,β-unsaturated carbonyl intermediate. Subsequently, the nitrile undergoes a Michael-type addition to this intermediate. The process concludes with the manganese-hydride species, formed in the initial step, hydrogenating the resulting carbonyl to furnish the final δ-hydroxynitrile product. chemscene.comnih.gov

This strategy exhibits a broad substrate scope and good functional group tolerance, proving effective for a wide array of both allylic alcohols and nitriles. youtube.comchemscene.com The mild reaction conditions further enhance its applicability in complex molecule synthesis. Research has demonstrated the successful synthesis of 43 different δ-hydroxynitriles with yields ranging from 50% to 94%. chemscene.com

Ring-Opening Reactions of Epoxides with Cyanide Anions to Form Substituted Hydroxynitriles

The ring-opening of epoxides with a cyanide nucleophile is a classical and versatile method for preparing β-hydroxynitriles. lookchem.comspcmc.ac.in This reaction proceeds via an SN2 mechanism, where the cyanide anion attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. tudelft.nl For asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom, resulting in high regioselectivity. lookchem.comchemguide.co.uk

A variety of cyanide sources can be employed in this transformation. spcmc.ac.in Common reagents include inorganic salts such as potassium cyanide (KCN) and sodium cyanide (NaCN), as well as organometallic and silylated reagents like diethylaluminium cyanide (Et₂AlCN) and trimethylsilyl (B98337) cyanide (TMSCN). lookchem.comchemguide.co.uk The choice of reagent and reaction conditions can influence the reaction's efficiency and selectivity. For instance, Lewis acids can be used to activate the epoxide, facilitating the ring-opening process, especially for more sterically demanding substrates. chemguide.co.ukchemguide.co.uk

Furthermore, this method can be adapted for the synthesis of chiral hydroxynitriles. The use of enzymes, such as halohydrin dehalogenases, can catalyze the nucleophilic ring opening of epoxides with cyanide, affording enantiopure epoxides and β-substituted tertiary alcohols through kinetic resolution. lookchem.com

Nucleophilic Substitution and Cyanide-Mediated Synthesis Pathways

One of the most fundamental methods for nitrile synthesis is the nucleophilic substitution reaction between an alkyl halide and an inorganic cyanide salt. chemguide.co.uk This pathway is highly effective for synthesizing this compound from an appropriate precursor, such as a 5-halopentan-1-ol. The reaction typically follows an SN2 mechanism, where the cyanide ion (CN⁻), acting as a potent nucleophile, displaces a halide ion (e.g., Cl⁻, Br⁻, I⁻) from the alkyl chain. youtube.com

This reaction is generally carried out by heating the alkyl halide under reflux with a solution of sodium or potassium cyanide. chemguide.co.uk The choice of solvent is critical; polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol (B145695) are commonly used to dissolve the cyanide salt and promote the SN2 pathway. spcmc.ac.inchemguide.co.uk The use of an alcoholic solvent without water is preferred to prevent the competing substitution reaction by hydroxide (B78521) ions, which would form a diol. chemguide.co.uk This method provides a straightforward and efficient route to extend a carbon chain by one carbon atom, converting a haloalcohol into a hydroxy nitrile. libretexts.org

Chemical Transformations and Reaction Mechanisms of 5 Hydroxypentanenitrile

Nucleophilic Reactions Involving the Nitrile Moiety

The nitrile group in 5-hydroxypentanenitrile features an electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into various other functional groups.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. In the case of this compound, hydrolysis would yield 5-hydroxypentanoic acid.

Acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon for the subsequent nucleophilic attack by water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. studymind.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.org Subsequent workup with water yields the primary amine, in this case, 6-amino-1-hexanol (B32743). Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., nickel or platinum) can also achieve this reduction. studymind.co.uk

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.comlibretexts.org The reaction mechanism starts with the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile. libretexts.org The resulting imine intermediate is then hydrolyzed to the corresponding ketone. chemistrysteps.comlibretexts.org

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Reaction with Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone |

Reactions at the Hydroxyl Group of this compound

The primary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation and conversion to better leaving groups for substitution reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the selective oxidation of primary alcohols to aldehydes, which would yield 5-oxopentanenitrile (B3051398). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would oxidize the hydroxyl group directly to a carboxylic acid, resulting in 4-cyanobutanoic acid.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. It can also be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | PCC | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄ or H₂CrO₄ | Carboxylic Acid |

| Esterification | R-COOH, H⁺ | Ester |

| Etherification (Williamson) | 1. NaH 2. R-X | Ether |

Stereochemical Implications in Transformations of this compound and its Derivatives

While this compound itself is an achiral molecule, its derivatives can possess chiral centers, and its reactions can have significant stereochemical outcomes. For example, nucleophilic addition to the carbonyl group of a ketone derivative of this compound can create a chiral center. If the ketone is unsymmetrical, the nucleophilic attack can occur from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers. libretexts.org The formation of a 50:50 mixture of R/S isomers occurs because there is an equal probability of the nucleophile attacking from either side of the trigonal planar carbonyl carbon. docbrown.info

Mechanistic Investigations of Key Reactions

Reductive Cyclizations and Rearrangement Mechanisms

The presence of both a nitrile and a hydroxyl group allows for intramolecular reactions, such as reductive cyclization. The reduction of the nitrile group to a primary amine, as discussed previously, can be followed by an intramolecular cyclization if the hydroxyl group is first converted to a good leaving group. More directly, catalytic hydrogenation of this compound can lead to the formation of piperidine (B6355638). This process involves the reduction of the nitrile to a primary amine, which then acts as a nucleophile to displace the hydroxyl group (or a derivative) in an intramolecular fashion, forming the cyclic product.

Oxidative Conversions of Amines to Nitriles: Mechanistic Insights

The synthesis of nitriles often involves the oxidation of primary amines. researchgate.net This transformation provides mechanistic insight into the stability and formation of the nitrile group. Oxidative dehydrogenation of primary amines is an efficient route for nitrile synthesis. researchgate.net Various catalytic systems, including those based on transition metals like ruthenium, can facilitate this reaction, often with the liberation of dihydrogen gas and without the need for an external oxidant. acs.orgacs.org The mechanism generally involves the formation of an imine intermediate, which is then further oxidized to the nitrile.

Stereoselective Alkylation and Ring-Closing Reaction Mechanisms

For derivatives of this compound that are chiral, stereoselective reactions are crucial for controlling the final product's stereochemistry. In reactions involving the formation of a new stereocenter, such as alkylation alpha to the nitrile group, the use of chiral auxiliaries or catalysts can direct the approach of the electrophile, leading to a preference for one stereoisomer over the other. The mechanism of such stereoselective reactions often involves the formation of a rigid, chelated intermediate that blocks one face of the molecule, thereby forcing the incoming reagent to attack from the less sterically hindered side.

Applications of 5 Hydroxypentanenitrile As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. 5-Hydroxypentanenitrile serves as a valuable precursor for the construction of these important molecular frameworks.

Piperidine (B6355638) Alkaloid Precursors and their Enantioselective Formation

Piperidine alkaloids represent a large and diverse family of natural products with a wide range of biological activities. The enantioselective synthesis of these compounds is of great interest to medicinal chemists. This compound derivatives have been effectively utilized as key intermediates in the synthesis of piperidine alkaloid precursors.

A common strategy involves the use of phenylglycinol-derived oxazolopiperidone lactams. These chiral scaffolds allow for the stereocontrolled introduction of substituents. Subsequent reductive opening of both the oxazolidine (B1195125) and lactam rings, followed by oxidative cleavage of the chiral auxiliary, yields enantiopure substituted 5-hydroxypentanenitriles. These intermediates can then be further elaborated to access a variety of complex piperidine-containing alkaloids. For instance, this methodology has been applied to the formal synthesis of alkaloids belonging to the leuconolam-leuconoxine-mersicarpine group.

| Starting Material | Key Transformation | Product |

| Phenylglycinol-derived oxazolopiperidone lactams | Reductive ring opening and oxidative cleavage | Enantiopure substituted 5-hydroxypentanenitriles |

| Substituted 5-hydroxypentanenitriles | Further synthetic modifications | Piperidine alkaloid precursors |

Utilization in Sialidase Inhibitor Synthesis

Sialidases, also known as neuraminidases, are enzymes that cleave sialic acid residues from glycoconjugates and are implicated in various diseases, including influenza and cancer. Therefore, the development of sialidase inhibitors is a significant therapeutic goal. Substituted 5-hydroxypentanenitriles can be envisioned as precursors to fragments of sialidase inhibitors, although direct synthesis from this compound itself is less commonly documented in this specific context. The general importance of chiral building blocks in creating the complex stereochemistry of these inhibitors is well-established.

Access to Functionalized Aliphatic Chains

The linear carbon chain of this compound, with reactive functional groups at both ends, provides a versatile platform for the synthesis of various functionalized aliphatic molecules.

Formation of 1,5-Amino Alcohol Derivatives

1,5-Amino alcohols are important synthetic intermediates and are found in a number of biologically active molecules. The reduction of the nitrile group in this compound or its derivatives provides a direct route to 1,5-amino alcohols. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The stereochemistry of substituted 5-hydroxypentanenitriles, established in earlier steps, can be preserved during the reduction, leading to the formation of enantiomerically pure 1,5-amino alcohol derivatives. These derivatives are valuable building blocks for the synthesis of natural products and pharmaceuticals.

| Precursor | Reaction | Product |

| This compound | Nitrile Reduction | 5-Amino-1-pentanol (B144490) |

| Substituted this compound | Stereoselective Nitrile Reduction | Chiral 1,5-Amino Alcohol Derivatives |

Derivatization to 5-Hydroxypentanoic Acid Structures

5-Hydroxypentanoic acid and its derivatives are useful intermediates in organic synthesis. The hydrolysis of the nitrile functionality in this compound offers a straightforward method for the preparation of 5-hydroxypentanoic acid. This reaction can be carried out under either acidic or basic conditions. The resulting 5-hydroxypentanoic acid can then be used in a variety of subsequent reactions, such as esterification or lactonization, to generate further molecular diversity.

Enantioselective Total Syntheses of Natural Products

The ultimate demonstration of the utility of a chiral building block is its successful application in the total synthesis of complex natural products. This compound and its derivatives have proven to be valuable in this regard.

The enantiopure functionalized aliphatic chains derived from this compound have been employed as key fragments in the synthesis of various natural products. For example, chiral 1,5-amino alcohol derivatives have been utilized in the synthesis of macrocyclic marine alkaloids like haliclorensin (B1250286) C. In this synthesis, the stereocenter derived from the initial chiral lactam is carried through the this compound intermediate and into the final natural product. This highlights the efficiency of using such building blocks to install and maintain stereochemical integrity throughout a complex synthetic sequence.

The ability to generate stereochemically defined 5-carbon units from readily available starting materials makes this compound a powerful tool for synthetic chemists tackling the challenges of natural product synthesis.

Broader Utility as Intermediates in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

The bifunctional nature of this compound makes it a valuable intermediate in the broader context of fine chemical synthesis. The hydroxyl group can be easily protected or converted into other functional groups, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various carbon-carbon bond-forming reactions. This versatility allows for the synthesis of a wide array of more complex molecules that can serve as key intermediates in the production of pharmaceuticals and agrochemicals.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Hydroxypentanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-Hydroxypentanenitrile, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the identity and connectivity of the atoms within the molecule.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the electron-withdrawing nitrile group (C2) are expected to be deshielded and appear downfield. Conversely, the protons on the carbon bonded to the electronegative oxygen atom (C5) will experience the most significant downfield shift. The protons on the central methylene (B1212753) groups (C3 and C4) will resonate in the typical aliphatic region.

In the ¹³C NMR spectrum, the nitrile carbon (C1) exhibits a characteristic chemical shift in the 115-125 ppm range. The carbon bearing the hydroxyl group (C5) appears around 60-65 ppm, while the remaining aliphatic carbons resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | |||

|---|---|---|---|---|

| Position (HO-C₅H₂-C₄H₂-C₃H₂-C₂H₂-C₁N) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Position | Predicted Chemical Shift (δ, ppm) |

| -OH | Variable (Broad Singlet) | s (broad) | C1 (-CN) | ~120 |

| H₅ | ~3.65 | t (triplet) | C2 (-CH₂CN) | ~17 |

| H₂ | ~2.45 | t (triplet) | C3 (-CH₂-) | ~21 |

| H₄ | ~1.65 | quint (quintet) | C4 (-CH₂-) | ~31 |

| H₃ | ~1.75 | quint (quintet) | C5 (-CH₂OH) | ~62 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be dominated by two characteristic absorption bands corresponding to the hydroxyl (-OH) and nitrile (-C≡N) groups.

The O-H bond of the primary alcohol produces a strong and characteristically broad absorption band in the region of 3200–3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption in the 2240–2260 cm⁻¹ range for a saturated aliphatic nitrile. uc.edu The presence of these two distinct peaks provides strong evidence for the bifunctional nature of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Alcohol | O-H stretch (H-bonded) | 3200 - 3600 | Strong | Broad |

| Nitrile | -C≡N stretch | 2240 - 2260 | Medium | Sharp |

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong | Sharp |

| Alcohol | C-O stretch | 1000 - 1300 | Strong | Sharp |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) further provides an extremely accurate mass measurement of the molecular ion, which serves to confirm the elemental composition.

For this compound (C₅H₉NO), the monoisotopic mass is calculated to be 99.068413911 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow tolerance (typically < 5 ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. Standard mass spectrometry would show a molecular ion peak (M⁺) at m/z = 99, along with other fragment ions resulting from the cleavage of the parent molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉NO |

| Molecular Weight (Nominal) | 99.13 g/mol nih.gov |

| Calculated Exact Mass (Monoisotopic) | 99.068413911 Da nih.gov |

| Expected HRMS Result [M+H]⁺ | 100.07569 |

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for its purification from reaction mixtures.

While this compound is an achiral molecule, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for determining the enantiomeric purity of its chiral derivatives. If this compound were to be used in a stereoselective synthesis to produce a chiral product, this technique would be essential. The separation principle relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC), typically coupled with a flame ionization detector (FID), is a powerful technique for assessing the purity and quantifying the yield of this compound. kelid1.ir Given its volatility, the compound can be readily vaporized and passed through a capillary column. The retention time is a characteristic of the compound, and the area under its corresponding peak in the chromatogram is proportional to its concentration. youtube.com This allows for the calculation of percent purity by comparing the area of the main peak to the total area of all peaks, excluding the solvent. youtube.com

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and routine analysis of this compound. libretexts.orgorgchemboulder.com

Thin-Layer Chromatography (TLC) is used for rapid, small-scale analysis to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. libretexts.org It is also used to determine the optimal solvent system for column chromatography. Due to the polarity of the hydroxyl and nitrile groups, a polar adsorbent like silica (B1680970) gel is typically used as the stationary phase.

Column Chromatography is the standard method for purifying this compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase), often a mixture like ethyl acetate (B1210297) and hexanes, is passed through the column. Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Relevant Derivatives and Intermediates

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This technique is particularly crucial in the study of derivatives and intermediates of this compound, where the establishment of absolute stereochemistry and the detailed analysis of molecular conformation are essential for understanding reaction mechanisms, biological activity, and structure-activity relationships. While this compound itself is not chiral, its synthetic transformations often lead to the formation of chiral centers, necessitating precise stereochemical assignment.

The application of single-crystal X-ray diffraction to a suitable crystalline derivative allows for the direct visualization of the spatial arrangement of atoms. This is indispensable for assigning the absolute configuration of stereogenic centers, a task that can be challenging with other spectroscopic methods, especially in the absence of known reference compounds. The presence of a heavy atom in the derivative can significantly aid in the determination of the absolute configuration through anomalous dispersion effects.

A pertinent example of this application is the determination of the absolute configuration of chiral δ-lactams (2-piperidinones), which are cyclic analogs and important synthetic intermediates derivable from precursors related to this compound. In a study focused on the enantiomeric resolution of trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, single-crystal X-ray diffraction was employed to unequivocally assign the absolute configuration of the enantiomers. nih.gov The presence of the bromine atom facilitated the determination of the absolute stereochemistry. nih.gov The enantiomerically pure (+)-trans-1 was crystallized, and its structure was resolved, confirming its absolute configuration as (2R, 3R). nih.gov

Below is a table summarizing the crystallographic data for the aforementioned δ-lactam derivative, illustrating the type of detailed structural information that can be obtained.

| Parameter | Value for (+)-trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid nih.gov |

|---|---|

| Chemical Formula | C15H18BrNO3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.062(5) |

| b (Å) | 16.294(5) |

| c (Å) | 16.402(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1619.2(16) |

| Z | 4 |

| Absolute Configuration | (2R, 3R) |

This structural data serves as a benchmark for the conformational analysis of related molecules in solution, often studied by techniques like NMR spectroscopy. By understanding the preferred solid-state conformation, researchers can gain insights into the energetic barriers between different solution-state conformers and how these might influence reactivity and biological function. Therefore, X-ray crystallography is an indispensable tool in the comprehensive characterization of complex derivatives and intermediates arising from the chemistry of this compound.

Computational and Theoretical Studies of 5 Hydroxypentanenitrile

Density Functional Theory (DFT) Calculations on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool to study reaction mechanisms, predict transition states, and calculate activation energies.

For 5-hydroxypentanenitrile, DFT calculations could be employed to explore various reaction pathways. For instance, the hydrolysis of the nitrile group to a carboxylic acid or the oxidation of the hydroxyl group to an aldehyde or carboxylic acid are fundamental organic reactions. A DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy structure of the reactant (this compound), products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculations: To confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.

A hypothetical DFT study on the acid-catalyzed hydrolysis of the nitrile group in this compound would likely investigate the stepwise mechanism involving protonation of the nitrogen atom, followed by nucleophilic attack of water. The calculated energies could be presented in a reaction coordinate diagram.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +22.5 |

| Products | -12.3 |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

Molecular modeling encompasses a range of computational techniques for modeling or mimicking the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative stabilities.

Due to the flexible five-carbon chain, this compound can exist in numerous conformations. The interaction between the polar hydroxyl and nitrile groups can lead to specific, stabilized conformers through intramolecular hydrogen bonding. A computational conformational analysis would typically involve:

Systematic or Stochastic Search: To explore the potential energy surface and identify various low-energy conformers.

Energy Minimization: Using methods like molecular mechanics or quantum mechanics to optimize the geometry of each conformer.

Population Analysis: Calculating the relative populations of the conformers at a given temperature based on their energies, often using a Boltzmann distribution.

Such studies would be crucial for understanding how the molecule behaves in different environments and how its shape influences its reactivity. For example, a folded conformation stabilized by an intramolecular hydrogen bond might exhibit different reactivity compared to an extended, linear conformation.

Quantum Chemical Investigations of Electronic Structure and Reactivity Principles

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity. For this compound, these investigations could reveal:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO location can indicate the site of electrophilic attack, while the LUMO location suggests the site for nucleophilic attack.

Electron Density Distribution and Electrostatic Potential: These calculations can identify electron-rich and electron-poor regions of the molecule, providing insights into intermolecular interactions and the sites of chemical reactions. The nitrogen of the nitrile and the oxygen of the hydroxyl group are expected to be electron-rich, while the carbon of the nitrile is electron-poor.

Reactivity Descriptors: Quantum chemistry allows for the calculation of various descriptors such as hardness, softness, and electrophilicity index, which can be used to rationalize and predict the chemical behavior of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for 5-Hydroxypentanenitrile in laboratory settings?

- Methodological Answer : The most efficient synthetic route involves oxidative cleavage of secondary amines. For example, molecular iodine in aqueous ammonia enables oxidative removal of phenylglycinol moieties from amino diols, yielding this compound in a single step with a 71% yield. Reaction conditions include ambient temperature and stoichiometric iodine, followed by standard isolation techniques like solvent extraction and column chromatography . Alternative methods may involve cyanide substitution of hydroxyl-protected precursors, though evidence for such routes is less documented.

Q. What safety precautions should be implemented when handling this compound in research laboratories?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and safety goggles compliant with NIOSH/EN standards to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols, as the compound may cause respiratory irritation .

- Storage : Keep in sealed containers in cool, dry areas away from oxidizers. Monitor for decomposition products like hydrogen cyanide during storage .

Q. How should researchers assess the purity and stability of this compound during experiments?

- Methodological Answer :

- Purity Analysis : Employ gas chromatography (GC) or HPLC with UV detection to quantify impurities. Calibrate using reference standards.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor for nitrile hydrolysis (to carboxylic acids) using IR spectroscopy or mass spectrometry .

Advanced Research Questions

Q. How does this compound function as a precursor in stereoselective macrocyclic lactam synthesis?

- Methodological Answer : In the enantioselective synthesis of fluvirucinins, this compound serves as the C7–N fragment. Key steps include:

- Stereoselective Allylation : Introduce the C-9 stereocenter via allylation of an aldehyde intermediate under palladium catalysis.

- Fragment Coupling : Link the nitrile-containing fragment to a carboxylate moiety via amidation, followed by ring-closing metathesis to form the macrocycle .

Q. What mechanistic insights explain the oxidative conversion of secondary amines to this compound?

- Methodological Answer : The iodine-ammonia system promotes a two-step mechanism:

Iodine Activation : I reacts with NH to form NHI, which oxidizes the secondary amine to an imine intermediate.

Cyanide Formation : Hydrolysis of the imine generates a carbonyl intermediate, followed by nucleophilic substitution with cyanide (from ammonia decomposition) to yield the nitrile .

Q. What analytical challenges exist in characterizing this compound derivatives, and how can they be methodologically addressed?

- Methodological Answer :

- Challenge 1 : Overlapping NMR signals due to similar proton environments in hydroxyl and nitrile groups.

- Solution : Use DEPT-135 or 2D-COSY to resolve signal multiplicity .

- Challenge 2 : Thermal instability during GC-MS analysis.

- Solution : Derivatize the hydroxyl group (e.g., acetylation) to improve volatility and prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。